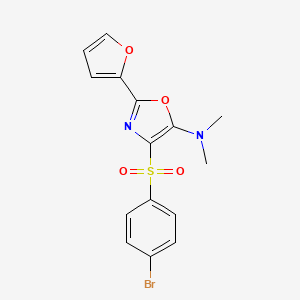

![molecular formula C24H32N6O2 B2875787 8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919042-01-6](/img/structure/B2875787.png)

8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

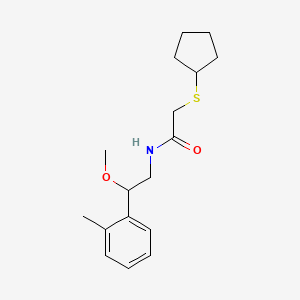

The compound is a complex organic molecule. It contains a diethylaminoethyl group, a trimethyl group, a methylbenzyl group, and an imidazo[2,1-f]purine-2,4(3H,8H)-dione group .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of diethylaminoethanol with other reagents. For example, 2-diethylaminoethyl 4-nitrobenzoate is prepared by esterification of p-nitrobenzoic acid with diethylaminoethanol under acid catalysis .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research on related imidazo[1,2-a]-s-triazine nucleosides and their analogs demonstrates the importance of these compounds in the synthesis of antiviral agents. The chemical synthesis of such compounds involves complex reactions to produce guanine, guanosine, and guanosine monophosphate analogues, showing moderate activity against viruses like rhinovirus at non-toxic dosage levels (Kim et al., 1978). This underscores the compound's potential in the development of novel therapeutic agents.

Anticancer Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with imidazo[2,1-f]purine derivatives, have shown significant cytotoxic activity against cancer cell lines, including murine P388 leukemia and human Jurkat leukemia, with some compounds demonstrating potent efficacy at nanomolar concentrations (Deady et al., 2003). This highlights the potential of imidazo[2,1-f]purine derivatives in cancer research.

Antiviral and Antihypertensive Activity

The synthesis of 7,8-polymethylenepurine derivatives has been explored for their antiviral and antihypertensive activities. These studies indicate that certain derivatives can serve as precursors for compounds with potential therapeutic applications in treating viral infections and hypertension (Nilov et al., 1995).

Antidepressant and Anxiolytic Agents

Research into 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has unveiled compounds with significant serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological studies have identified potential antidepressant and anxiolytic agents, expanding the compound's application in neuropsychiatric disorder treatment (Zagórska et al., 2016).

Corrosion Inhibition

The evaluation of related compounds, such as imidazoline derivatives, for corrosion inhibition efficiency in acid media through electrochemical techniques, demonstrates the potential of imidazo[2,1-f]purine derivatives in materials science, particularly in protecting metals against corrosion (Cruz et al., 2004).

Propiedades

IUPAC Name |

6-[2-(diethylamino)ethyl]-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O2/c1-7-27(8-2)13-14-28-17(4)18(5)30-20-21(25-23(28)30)26(6)24(32)29(22(20)31)15-19-11-9-16(3)10-12-19/h9-12H,7-8,13-15H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOQYKVADFINKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2875704.png)

![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2875705.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2875709.png)

![(Z)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2875711.png)

![4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2875714.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B2875716.png)

![N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4,5-TRIMETHOXYBENZAMIDE](/img/structure/B2875721.png)

![4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B2875722.png)

![ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2875723.png)